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Compound of Interest

Compound Name: Galacardin B

Cat. No.: B236687 Get Quote

Disclaimer: Initial investigations did not yield specific public domain information on a compound

named "Galacardin B." It is possible that this is a novel, proprietary, or misspelled compound

name. This guide will instead focus on the well-characterized biosynthetic pathway of

Chelocardin (CHD), an atypical tetracycline antibiotic with significant therapeutic potential, to

provide a representative and detailed technical overview as requested.

Introduction to Chelocardin
Chelocardin is a broad-spectrum tetracyclic antibiotic produced by the actinomycete

Amycolatopsis sulphurea.[1] It exhibits potent bacteriolytic activity against a range of Gram-

positive and Gram-negative pathogens, including those resistant to conventional tetracyclines.

[2][3] Structurally, chelocardin is classified as an "atypical" tetracycline due to several unique

features, such as the opposite stereochemistry of the C-4 amino group and a C-9 methyl

group.[1] These structural differences likely contribute to its distinct mode of action compared to

classical tetracyclines.[1][2][4] The biosynthesis of chelocardin is initiated with an acetate

starter unit, in contrast to the malonamate starter used for typical tetracyclines.[1]

The Chelocardin Biosynthetic Gene Cluster (BGC)
The biosynthetic gene cluster (BGC) for chelocardin has been identified and sequenced from

Amycolatopsis sulphurea.[1] The complete and functional BGC was elucidated through

heterologous expression in Streptomyces albus.[2][3][4] The cluster spans approximately 26 kb

and contains all the necessary genes for the biosynthesis, regulation, and export of

chelocardin.[5]
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Table 1: Genes in the Chelocardin Biosynthetic Cluster
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Gene Proposed Function
Homology/Domain
s

Reference

chdP

Type II Polyketide

Synthase (PKS) -

Ketosynthase α

Condensing enzyme [1]

chdK

Type II PKS -

Ketosynthase β

(Chain Length Factor)

- [1]

chdC
Type II PKS - Acyl

Carrier Protein (ACP)

Phosphopantetheine

attachment site
[1]

chdY Second Ring Cyclase

Homologous to OxyN

in oxytetracycline

biosynthesis

[2]

chdN C-4 Aminotransferase

Pyridoxal phosphate

(PLP)-dependent

aminotransferase

[1]

chdMII C-9 Methyltransferase

S-adenosylmethionine

(SAM)-dependent

methyltransferase

[1][2]

chdGIV Oxygenase
FAD-dependent

monooxygenase
[1]

chdO-I,II,III Oxygenases Monooxygenases [1]

chdS Dehydratase - [1]

chdQ-I,II Cyclases/Aromatases - [1]

chdB

SARP-family

transcriptional

regulator

Streptomyces

Antibiotic Regulatory

Protein

[2][4]

chdR Efflux pump

Major Facilitator

Superfamily (MFS)

transporter

[2][4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/publication/256666237_Identification_of_the_chelocardin_biosynthetic_gene_cluster_from_Amycolatopsis_sulphurea_A_platform_for_producing_novel_tetracycline_antibiotics
https://www.researchgate.net/publication/256666237_Identification_of_the_chelocardin_biosynthetic_gene_cluster_from_Amycolatopsis_sulphurea_A_platform_for_producing_novel_tetracycline_antibiotics
https://www.researchgate.net/publication/256666237_Identification_of_the_chelocardin_biosynthetic_gene_cluster_from_Amycolatopsis_sulphurea_A_platform_for_producing_novel_tetracycline_antibiotics
https://d-nb.info/1225722306/34
https://www.researchgate.net/publication/256666237_Identification_of_the_chelocardin_biosynthetic_gene_cluster_from_Amycolatopsis_sulphurea_A_platform_for_producing_novel_tetracycline_antibiotics
https://www.researchgate.net/publication/256666237_Identification_of_the_chelocardin_biosynthetic_gene_cluster_from_Amycolatopsis_sulphurea_A_platform_for_producing_novel_tetracycline_antibiotics
https://d-nb.info/1225722306/34
https://www.researchgate.net/publication/256666237_Identification_of_the_chelocardin_biosynthetic_gene_cluster_from_Amycolatopsis_sulphurea_A_platform_for_producing_novel_tetracycline_antibiotics
https://www.researchgate.net/publication/256666237_Identification_of_the_chelocardin_biosynthetic_gene_cluster_from_Amycolatopsis_sulphurea_A_platform_for_producing_novel_tetracycline_antibiotics
https://www.researchgate.net/publication/256666237_Identification_of_the_chelocardin_biosynthetic_gene_cluster_from_Amycolatopsis_sulphurea_A_platform_for_producing_novel_tetracycline_antibiotics
https://www.researchgate.net/publication/256666237_Identification_of_the_chelocardin_biosynthetic_gene_cluster_from_Amycolatopsis_sulphurea_A_platform_for_producing_novel_tetracycline_antibiotics
https://d-nb.info/1225722306/34
https://www.researchgate.net/publication/347516464_Heterologous_expression_of_the_atypical_tetracycline_chelocardin_reveals_the_full_set_of_genes_required_for_its_biosynthesis
https://d-nb.info/1225722306/34
https://www.researchgate.net/publication/347516464_Heterologous_expression_of_the_atypical_tetracycline_chelocardin_reveals_the_full_set_of_genes_required_for_its_biosynthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b236687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Biosynthetic Pathway of Chelocardin
The biosynthesis of chelocardin follows a type II polyketide synthesis pathway with several

unique tailoring steps.

Polyketide Chain Synthesis: The process is initiated by the minimal polyketide synthase

(PKS) consisting of ChdP (ketosynthase α), ChdK (ketosynthase β/chain length factor), and

ChdC (acyl carrier protein). Unlike typical tetracyclines that use a malonamoyl-CoA starter

unit, the chelocardin PKS utilizes an acetyl-CoA starter unit and catalyzes the

decarboxylative condensation of nine malonyl-CoA extender units to form a 20-carbon

polyketide chain.

Cyclization and Aromatization: The nascent polyketide chain undergoes a series of

cyclization and aromatization reactions catalyzed by cyclases (ChdQ-I, ChdQII, ChdY) and

an aromatase to form the characteristic tetracyclic backbone. The presence of an additional

cyclase (ChdY) contributes to the atypical aromatization pattern of ring C.[1][2]

Tailoring Modifications: Following the formation of the tetracyclic scaffold, a series of post-

PKS modifications occur:

Hydroxylation: Several oxygenase enzymes (ChdGIV, ChdO-I, II, III) are proposed to

hydroxylate the backbone at specific positions.

Amination: The aminotransferase ChdN catalyzes the introduction of an amino group at

the C-4 position with an R-configuration, which is opposite to the S-configuration found in

typical tetracyclines.[2]

Methylation: The methyltransferase ChdMII, a unique enzyme within the tetracycline

BGCs, adds a methyl group at the C-9 position.[1][2]

Regulation and Export: The expression of the biosynthetic genes is controlled by regulatory

proteins, such as the SARP-family regulator ChdB.[2][4] The final product, chelocardin, is

exported out of the cell by the efflux pump ChdR, which also confers self-resistance to the

producing organism.[2][4]
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The following table summarizes key quantitative data from heterologous expression studies of

chelocardin.

Table 2: Production Titers of Chelocardin in
Heterologous Host

Host Strain
Expression
System

Compound
Produced

Titer (mg/L) Reference

Streptomyces

albus del14

Chromosomally

integrated

cosmid pOJ436-

CHD12

Chelocardin

(CHD)
~50 [2]

Streptomyces

albus del14

+ in-trans

overexpression

of chdR exporter

gene

Chelocardin

(CHD)
Increased [4]

Amycolatopsis

sulphurea

+ overexpression

of chdB regulator

Chelocardin

(CHD)
Increased [4]

Experimental Protocols
Heterologous Expression of the Chelocardin BGC in
Streptomyces albus
This protocol describes the general steps for expressing the chelocardin biosynthetic gene

cluster in a heterologous host, as reported in the literature.[2]

Cosmid Library Construction:

Genomic DNA from Amycolatopsis sulphurea is partially digested with a suitable restriction

enzyme (e.g., Sau3AI) and size-fractionated.

DNA fragments of the appropriate size (e.g., 35-45 kb) are ligated into a suitable cosmid

vector (e.g., pOJ436, an integrative cosmid containing the ΦC31 integrase).

The ligation mixture is packaged into lambda phage particles and used to transfect E. coli.
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Screening of the Cosmid Library:

The E. coli library is screened by colony PCR using primers specific for key genes in the

chelocardin BGC (e.g., the PKS genes chdP or chdK).

Positive cosmids are isolated and their inserts are verified by restriction digestion and

sequencing.

Transfer of the BGC into S. albus:

The confirmed cosmid containing the entire BGC is transferred from E. coli into the

heterologous host S. albus del14 via intergeneric conjugation.

Exconjugants are selected on a medium containing an appropriate antibiotic for cosmid

selection (e.g., apramycin).

Cultivation and Production Analysis:

Positive S. albus exconjugants are cultivated in a suitable production medium (e.g., liquid

TSB medium) for several days.

The culture broth is extracted with an organic solvent (e.g., ethyl acetate).

The extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid

Chromatography-Mass Spectrometry (LC-MS) to detect the production of chelocardin,

comparing the retention time and mass spectrum to an authentic standard.[1]

Gene Inactivation in Amycolatopsis sulphurea
This protocol outlines the general procedure for targeted gene disruption to confirm gene

function, as demonstrated with the chdPKS gene.[1]

Construction of the Gene Disruption Vector:

Upstream and downstream flanking regions of the target gene (e.g., chdPKS) are

amplified by PCR from A. sulphurea genomic DNA.
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These fragments are cloned into a non-replicative E. coli vector containing a selectable

marker (e.g., an apramycin resistance cassette) to create the disruption construct.

Transformation and Homologous Recombination:

The disruption vector is introduced into A. sulphurea protoplasts via polyethylene glycol

(PEG)-mediated transformation.

Transformants are selected on a regeneration medium containing the appropriate

antibiotic.

Double-crossover homologous recombination events, resulting in the replacement of the

target gene with the resistance cassette, are screened for by PCR analysis of genomic

DNA from the transformants.

Phenotypic Analysis:

The mutant strain is cultivated under the same conditions as the wild-type strain.

Culture extracts are analyzed by HPLC to confirm the abolishment of chelocardin

production.

Complementation of the Mutant:

The wild-type copy of the disrupted gene is cloned into an integrative expression vector.

This complementation plasmid is introduced into the mutant strain.

Production of chelocardin is reassessed by HPLC to confirm that the introduced gene

restores the wild-type phenotype.[1]
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Caption: Proposed biosynthetic pathway of Chelocardin.
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Caption: Workflow for heterologous expression of the Chelocardin BGC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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